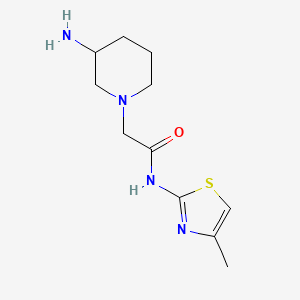
3-(4-Fluoro-2-methylphenyl)propan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized from 2-Fluoro-4-methylaniline, which is used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .Molecular Structure Analysis
The molecular weight of “3-(4-Fluoro-2-methylphenyl)propan-1-ol” is 168.21 . The InChI code is 1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m1/s1 .Applications De Recherche Scientifique
Pharmacology
3-(4-Fluoro-2-methylphenyl)propan-1-ol: is utilized in pharmacological research due to its potential as a precursor in the synthesis of various psychoactive substances. It has been linked to the production of synthetic cathinones, which are a class of drugs known for their stimulant effects . These compounds are of interest in the development of new therapeutic agents and in understanding the mechanisms of addiction and stimulant effects.
Chemical Synthesis
The compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including free radical bromination and nucleophilic substitution, making it a versatile reagent for constructing complex molecular architectures . This is particularly useful in the synthesis of new molecules for drug discovery or material science applications.
Forensic Toxicology
Given its structural similarity to known psychoactive substances, 3-(4-Fluoro-2-methylphenyl)propan-1-ol can be of interest in forensic toxicology. It can be used to study the metabolism and detection of new psychoactive substances, aiding in the development of methods for identifying these compounds in biological samples .
Safety and Hazards
Orientations Futures
The compound is widely used in scientific research, particularly in the fields of medicinal chemistry and drug synthesis. As a part of the synthetic cathinones group, it could become more popular in the future and could pose a significant threat to health and life . Therefore, it’s important to continue developing early warning systems and identifying new compounds to prevent their widespread use .
Propriétés
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCANSAKGJULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)
![3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1465767.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)

[3-(methylamino)propyl]amine](/img/structure/B1465774.png)


![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)
